molecular formula C20H27N3O2 B10909599 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Cat. No.: B10909599
M. Wt: 341.4 g/mol
InChI Key: XKXTWNZPOGWHCM-UHFFFAOYSA-N
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Description

N-[1-(bicyclo[221]hept-2-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(bicyclo[221]hept-2-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is unique due to its combination of a bicyclic core with furan and pyrazole moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C20H27N3O2/c1-12-8-13(2)23(22-12)11-17-6-7-19(25-17)20(24)21-14(3)18-10-15-4-5-16(18)9-15/h6-8,14-16,18H,4-5,9-11H2,1-3H3,(H,21,24)

InChI Key

XKXTWNZPOGWHCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC(C)C3CC4CCC3C4)C

Origin of Product

United States

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